4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-3-1-11-7-5(6(3)9)4(10)2-12-7/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFACSVBWAXADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,5 Difluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine and Its Analogues
Strategic Approaches to Constructing the 1H-Pyrrolo[2,3-b]pyridine Core
The construction of the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), the core is a fundamental step in the synthesis of the target molecule. Various synthetic strategies have been developed, primarily involving the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or vice versa.
Cyclization Reactions for Pyrrole and Pyridine Ring Formation
A predominant strategy for synthesizing the 7-azaindole scaffold involves the construction of the pyrrole ring onto a substituted pyridine precursor. Metal-catalyzed cross-coupling reactions are instrumental in this approach. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is a widely used method. google.com Typically, an amino-halopyridine is coupled with a suitable alkyne, followed by a cyclization step, often mediated by a strong base or a copper catalyst, to form the pyrrole ring. google.com For instance, the synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines can be achieved under acidic conditions using a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA). nih.gov
Similarly, Suzuki-Miyaura coupling provides an efficient route. A two-step process starting from chloroamino-N-heterocycles, involving a Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by an acetic acid-catalyzed cyclization, has been established for a broad range of aza- and diazaindoles. researchgate.net The Heck reaction has also been employed in cascade reactions for the synthesis of substituted azaindoles from aminopyridines. rsc.orguni-rostock.de
Alternative classical methods, such as modifications of the Madelung and Fischer indole (B1671886) syntheses, have also been adapted for the preparation of the 1H-pyrrolo[2,3-b]pyridine core. nih.gov The Chichibabin reaction offers another route, for example, through the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile to yield 2-phenyl-7-azaindole. nih.gov Furthermore, building the pyridine ring onto a pre-formed pyrrole derivative is also a viable, though less common, strategy. researchgate.net
| Cyclization Strategy | Key Reactants | Catalysts/Reagents | Reference |
| Sonogashira Coupling/Cyclization | Amino-halopyridines, Terminal alkynes | Pd catalysts (e.g., PdCl2(PPh3)2), CuI, Base (e.g., Et3N) | google.com |
| Acid-Catalyzed Cyclization | 3-Alkynyl-2-aminopyridines | TFA, TFAA | nih.gov |
| Suzuki-Miyaura Coupling/Cyclization | Chloroamino-N-heterocycles, (2-Ethoxyvinyl)borolane | Pd catalyst, Acetic acid | researchgate.net |
| Heck Reaction (Cascade) | Alkenyl bromides, Amino-o-bromopyridines | Pd2(dba)3, XPhos, t-BuONa | rsc.orguni-rostock.de |
| Chichibabin Cyclization | 2-Fluoro-3-picoline, Benzonitrile | LDA | nih.gov |
Regioselective Functionalization Techniques at the Core Scaffold
Once the 1H-pyrrolo[2,3-b]pyridine core is assembled, regioselective functionalization is crucial for introducing substituents at specific positions. Direct C-H activation has emerged as a powerful tool for this purpose. Metal-catalyzed C-H functionalization allows for the introduction of various groups onto the azaindole scaffold, often with high regioselectivity. For instance, palladium-catalyzed direct arylation can be used to functionalize the pyridine ring of the 7-azaindole nucleus.
The inherent reactivity of the pyrrolo[2,3-b]pyridine system often directs electrophilic substitution to the C3 position of the pyrrole ring. However, achieving functionalization at other positions, particularly on the pyridine ring, can be more challenging due to the electron-deficient nature of the pyridine. The use of directing groups or the temporary dearomatization of the pyridine ring can facilitate such transformations. For example, the formation of 3,4-pyridyne intermediates from 3-chloropyridines allows for regioselective 3,4-difunctionalization. guidechem.com
Introduction and Positional Control of Fluorine Atoms at C-4 and C-5
The introduction of fluorine atoms at the C-4 and C-5 positions of the 7-azaindole core is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic fluorination of a suitably substituted precursor.
Fluorination Reactions and Precursor Synthesis
The synthesis of fluorinated 7-azaindoles often starts with the preparation of a halogenated pyridine precursor, which is then used to construct the bicyclic system. For example, 4-halo-7-azaindole derivatives can serve as versatile building blocks. researchgate.netnih.gov The synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine has been reported, providing a key intermediate. rsc.org A common method for introducing fluorine is through electrophilic fluorination using reagents such as Selectfluor® (F-TEDA-BF4). mpg.dechemsrc.comsynhet.com This reagent is a powerful electrophilic fluorine source that can fluorinate a wide range of organic substrates under relatively mild conditions. The electrophilic fluorination of aromatic heterocycles, while less studied than that of arenes, has been successfully applied to various systems including pyrroles and pyridines. mpg.de
The synthesis of the 4,5-difluoro-1H-pyrrolo[2,3-b]pyridine precursor is a key challenge. One potential strategy involves the synthesis of a di-substituted pyridine ring followed by the construction of the pyrrole ring. For instance, starting with a suitably substituted dihalopyridine, sequential functionalization and cyclization could yield the desired difluorinated azaindole core.
| Fluorination Reagent | Substrate Type | Key Features | References |
| Selectfluor® (F-TEDA-BF4) | Aromatic heterocycles (e.g., pyrroles, pyridines) | Electrophilic fluorination, mild conditions | mpg.dechemsrc.comsynhet.com |
| N-Fluorobenzenesulfonimide (NFSI) | Aromatic heterocycles | Electrophilic fluorination | mpg.de |
Synthesis and Derivatization of the 3-Amino Moiety
The final key structural feature of the target molecule is the amino group at the C-3 position of the pyrrole ring. This is typically introduced via a precursor, most commonly a nitro group, which is then reduced.
Amination Reactions and Precursor Transformations
The most common strategy for introducing a 3-amino group onto the 1H-pyrrolo[2,3-b]pyridine scaffold is through the nitration of the core followed by reduction. The pyrrole ring of 7-azaindole is susceptible to electrophilic substitution, and nitration typically occurs at the 3-position. nih.gov The existence of the compound 4,5-difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1196507-67-1) strongly supports this synthetic route.
Once the 3-nitro-4,5-difluoro-1H-pyrrolo[2,3-b]pyridine intermediate is obtained, the nitro group can be reduced to the corresponding amine using a variety of standard reducing agents. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or the use of metal reductants in acidic media (e.g., tin(II) chloride in hydrochloric acid). The choice of reducing agent is critical to ensure compatibility with the fluorine substituents and the heterocyclic core.
Direct amination of the 3-position is less common but can be achieved through various methods, including palladium-catalyzed amination of a 3-halo-7-azaindole derivative. However, for the synthesis of 4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine, the nitration-reduction pathway appears to be the more established route.
| Transformation | Precursor | Reagents | Product | References |
| Nitration | 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine | Nitrating agent (e.g., HNO3/H2SO4) | 4,5-Difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| Reduction | 4,5-Difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | Reducing agent (e.g., H2/Pd-C, SnCl2/HCl) | This compound | - |
Transition Metal-Catalyzed Cross-Coupling Reactions for Pyrrolo[2,3-b]pyridine Derivatization
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, enabling the functionalization of the 7-azaindole core. atlanchimpharma.comresearchgate.net These methods are indispensable for creating diverse libraries of analogues for structure-activity relationship (SAR) studies. nih.gov Palladium-catalyzed reactions, in particular, such as the Suzuki-Miyaura, Heck, and Kumada couplings, have been extensively applied to the synthesis and derivatization of azaindoles. mdpi.comorganic-chemistry.org These reactions allow for the site-selective introduction of various substituents onto the heterocyclic framework, starting from halogenated precursors. acs.orgresearchgate.net
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Kumada)
Palladium catalysts are highly effective for forging new bonds on the electron-deficient pyridine ring of the 7-azaindole nucleus. acs.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C-C bond formation due to its broad substrate scope and tolerance of various functional groups. nih.gov It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction has been successfully employed to introduce aryl and heteroaryl groups at various positions of the 7-azaindole scaffold. acs.org For instance, the coupling of 7-chloro-6-azaindole with a range of boronic acids has been achieved using an XPhos-PdG2 catalyst system under microwave heating. researchgate.net Similarly, a one-pot, sequential diarylation of a 6-chloro-3-iodo-N-protected 7-azaindole was developed using a Pd2dba3/SPhos catalytic system, demonstrating the ability to selectively functionalize different positions. acs.orgresearchgate.net Even unprotected azaindoles, which can be challenging substrates due to the acidic N-H group, can undergo Suzuki-Miyaura coupling under mild conditions with appropriate catalyst systems. nih.gov
| Entry | Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Conditions | Yield | Reference |
| 1 | 4-Chloro-2-iodo-1-SEM-7-azaindole | Phenylboronic acid | Pd2(dba)3 | K2CO3 | 1,4-dioxane:water, 100 °C, 30 min | - | nih.gov |
| 2 | 6-Chloro-3-iodo-1-Boc-7-azaindole | 4-Methoxyphenylboronic acid | Pd2dba3 / SPhos | K3PO4 | Toluene/H2O, 110 °C | 93% | acs.org |
| 3 | 7-Chloro-6-azaindole | Various arylboronic acids | XPhos-PdG2 | K3PO4 | DMF/EtOH/H2O, 100 °C, 30 min (MW) | - | researchgate.net |
| 4 | 5-Bromo-7-azaindole | Arylboronic acid | P1 Precatalyst | K3PO4 | Dioxane/H2O, 60 °C, 5-8 h | - | nih.gov |
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. researchgate.net This methodology has been applied to the synthesis of the 7-azaindole core itself, for example, through an intramolecular Heck reaction of enamine derivatives. nih.gov It is also used for the functionalization of pre-existing azaindole rings. For example, 4-iodo-1-acetyl-7-azaindole has been shown to react with alkenes under palladium catalysis, demonstrating the utility of the Heck reaction for introducing alkenyl substituents at the C4-position. atlanchimpharma.com
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide to form a C-C bond, typically with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction was one of the first catalytic cross-coupling methods reported and remains a valuable tool, particularly for industrial-scale synthesis due to the low cost of the starting materials. wikipedia.orgorganic-chemistry.org While less commonly reported for 7-azaindoles compared to Suzuki or Heck reactions, its principles are applicable to halogenated pyrrolo[2,3-b]pyridines. The reaction is effective for coupling aryl, vinyl, or alkyl groups but is limited by the high reactivity of Grignard reagents, which restricts its tolerance for certain functional groups. organic-chemistry.org
Addressing Challenges in Regioselectivity and Undesired Side Reactions
When functionalizing dihalogenated pyrrolo[2,3-b]pyridines, controlling the site of the reaction (regioselectivity) is a significant challenge. nih.gov The inherent electronic properties of the pyridine ring often dictate the reactivity of the halogen substituents. Halides at positions alpha to the pyridine nitrogen (C2 and C6) are generally more reactive towards oxidative addition with Pd(0) than those at more distant positions. nih.gov
However, this intrinsic selectivity can be overridden by the choice of ligands and reaction conditions. For instance, in the Suzuki coupling of 2,4-dibromopyridine, using a high ratio of PPh3 ligand to palladium favors reaction at the C2 position, whereas a lower ratio can lead to unconventional selectivity for the C4 position. nih.gov Similarly, bulky phosphine ligands like Xantphos or PtBu3 can influence the regiochemical outcome. nih.gov In the case of a 2-iodo-4-chloro-7-azaindole, oxidative addition of palladium occurs preferentially at the more reactive C-I bond at the C2 position, allowing for selective functionalization before a subsequent coupling at the C4 position. nih.gov
Undesired side reactions are another hurdle. The unprotected N-H group of the azaindole can inhibit the palladium catalyst. nih.gov Furthermore, in some cases, hydrodehalogenation (reduction) of the starting material can compete with the desired cross-coupling reaction, leading to reduced yields. nih.gov
Application of Protecting Group Strategies in Multi-Step Synthesis
To circumvent issues like catalyst inhibition and to direct the regioselectivity of reactions, protecting group strategies are frequently employed in the multi-step synthesis of complex 7-azaindole derivatives. organic-chemistry.org The pyrrole N-H is the most commonly protected site. nih.gov
The choice of protecting group is critical, as it must be stable to the subsequent reaction conditions and easily removable without affecting other functional groups in the molecule. Electron-withdrawing groups like tert-butyloxycarbonyl (Boc) or various sulfonyl derivatives (e.g., tosyl, benzenesulfonyl) can be used. researchgate.netchemicalforums.com These groups decrease the electron density of the pyrrole ring. chemicalforums.com Alternatively, groups like trimethylsilylethoxymethyl (SEM) or tetrahydropyranyl (THP) can be employed, which have a less pronounced electronic effect. nih.govresearchgate.net
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Reference |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc2O) | Trifluoroacetic acid (TFA); K2CO3 in MeOH | chemicalforums.comresearchgate.net |
| Trimethylsilylethoxymethyl | SEM | SEM-Cl, NaH | TFA, heat; Tetrabutylammonium fluoride (TBAF) | nih.govmdpi.com |
| Benzenesulfonyl | Bes | Benzenesulfonyl chloride, base | Basic conditions | chemicalforums.com |
| Tosyl | Ts | Tosyl chloride, base | - | atlanchimpharma.com |
Considerations for Scalable Laboratory Synthesis of this compound
Transitioning a synthetic route from a small laboratory scale to a larger, multigram or kilogram scale introduces a new set of challenges that must be addressed for the process to be practical, economical, and safe. unimi.it
Key considerations include:
Cost and Availability of Starting Materials : The economic viability of a large-scale synthesis is heavily dependent on the cost of the initial building blocks. acs.org Routes that utilize readily available and inexpensive materials are preferred.
Process Safety and Reagent Selection : Hazardous reagents that may be manageable on a small scale can pose significant risks during scale-up. For example, reagents like (diethylamino)sulfur trifluoride (DAST) are often avoided in large-scale fluorination reactions in favor of safer alternatives. acs.org
Purification : Chromatographic purification is often not feasible for large quantities of material. Therefore, the synthesis should be designed to produce a final product of high purity that can be isolated by simple crystallization or precipitation, avoiding chromatography. unimi.it
Robustness : The reaction conditions must be robust and reproducible, providing consistent yield and purity on a larger scale. acs.org
For a complex molecule like this compound, a scalable synthesis would likely involve a carefully optimized, multi-step sequence that takes all these factors into account, potentially leveraging efficient cyclization and functionalization strategies. researchgate.netacs.org
Structure Activity Relationship Sar and Systematic Structural Modifications of 4,5 Difluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine Analogues
Analysis of Systematic Substitution Patterns
Systematic modifications of the 4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold have been crucial in optimizing potency and selectivity for various biological targets. The SAR of this class of compounds is deeply influenced by the nature and position of substituents on the pyrrolopyridine core, the 3-amino group, and the pyrrole (B145914) nitrogen.
The introduction of fluorine atoms at the C-4 and C-5 positions of the 1H-pyrrolo[2,3-b]pyridine ring has profound effects on the molecule's physicochemical properties. Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group, which can lower the pKa of the nearby pyrrole nitrogen and alter the charge distribution across the bicyclic system. This modification can influence the strength of hydrogen bonds formed between the scaffold and the hinge region of a target kinase. For instance, the 1H-pyrrolo[2,3-b]pyridine nucleus is known to form two crucial hydrogen bonds with the kinase hinge region. nih.gov
Furthermore, fluorine substitution can affect the molecule's conformation and its ability to adopt an optimal geometry for binding. In some cases, trifluoromethyl groups, which are sterically larger and also strongly electron-withdrawing, have been introduced at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring. This substitution was found to potentially form a hydrogen bond with specific amino acid residues (like G485 in one study), which could be a key factor in improving the compound's activity. nih.gov
The 3-amino group of the 1H-pyrrolo[2,3-b]pyridin-3-amine scaffold serves as a critical attachment point for various substituents that can extend into solvent-exposed regions or specific pockets of the target protein. Research on related 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives has shown that modifications at this position are pivotal for achieving high potency. nih.gov For example, in a series of compounds designed as maternal embryonic leucine (B10760876) zipper kinase (MELK) inhibitors, extensive SAR studies at the C-3 position led to the identification of potent molecules. nih.govresearchgate.net The introduction of complex side chains at this position can lead to interactions with amino acid residues outside the primary binding site, significantly enhancing inhibitory activity.
Modifications at other positions of the 1H-pyrrolo[2,3-b]pyridine core, including the pyrrole nitrogen (N-1) and carbons of the pyridine (B92270) ring, have been explored to fine-tune the pharmacological profile of these analogues.
Pyrrole Nitrogen (N-1): The N-1 position of the pyrrole ring is often unsubstituted to allow for a critical hydrogen bond interaction with the target protein. However, in some synthetic strategies, this nitrogen is protected, for example by methylation, to facilitate other chemical transformations. dundee.ac.uk The presence or absence of a substituent at N-1 can significantly alter the binding mode and potency.
Pyridine Ring Positions (C-2, C-6, C-7):
C-2 Position: The introduction of aryl groups at the C-2 position has been a strategy in developing inhibitors for targets like colony-stimulating factor 1 receptor (CSF1R). nih.gov However, SAR studies have indicated that the specific nature of the atom at the 3-position (nitrogen in a pyrrolopyrimidine vs. carbon in a pyrrolopyridine) can drastically affect potency, suggesting that modifications at C-2 must be considered in the context of the entire scaffold. nih.gov
C-6 Position: In the development of Janus Kinase (JAK) inhibitors, modifications at the C-4 and C-5 positions were explored. While not the specific difluoro-analogue, these studies show the importance of substitutions on the pyridine ring. The introduction of a carbamoyl (B1232498) group at the C-5 position, for instance, led to a significant increase in JAK3 inhibitory activity. researchgate.net
Correlation Between Specific Structural Features and Preclinical Biological Efficacy
A direct correlation between specific structural modifications and preclinical biological efficacy is evident in the development of 1H-pyrrolo[2,3-b]pyridine-based inhibitors. Optimization of substituents is key to enhancing potency, often measured by the half-maximal inhibitory concentration (IC50).
For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a systematic structural optimization of an initial hit compound (Compound 1) with an IC50 of 1.9 μM against FGFR1 led to the discovery of compound 4h . nih.gov This optimization involved key changes:
Addition of a 3,5-dimethoxyphenyl group: This moiety was designed to occupy a hydrophobic pocket and form hydrogen bonds with the residue D641. nih.gov
Introduction of a trifluoromethyl group at the 5-position: This was intended to form a hydrogen bond with G485. nih.gov
These combined modifications resulted in compound 4h , which exhibited a significantly improved IC50 of 7 nM against FGFR1 and potent activity against FGFR2 and FGFR3 as well. nih.gov This demonstrates a clear SAR where specific, targeted modifications led to a nearly 300-fold increase in activity. nih.gov
Similarly, in a series of phosphodiesterase 4B (PDE4B) inhibitors, modifications to the amide portion of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were explored. nih.gov Keeping the aryl group constant, changes in the amide substituent resulted in compounds with IC50 values ranging from 0.11 to 1.1 μM, indicating that even relatively small changes can significantly impact biological efficacy. nih.gov
| Compound | Key Structural Modifications | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|---|
| Compound 1 (Lead) | Methoxyphenyl group | 1900 | N/A | N/A |
| Compound 4h (Optimized) | 3,5-dimethoxyphenyl group, 5-trifluoromethyl substitution | 7 | 9 | 25 |
Investigation of Scaffold Hopping and Bioisosteric Replacements from the 1H-Pyrrolo[2,3-b]pyridine Core
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical series with improved properties while retaining biological activity. scispace.comresearchgate.net The 1H-pyrrolo[2,3-b]pyridine core, being a bioisostere of indole (B1671886) and other heterocyclic systems like pyrrolo[2,3-d]pyrimidines, is an excellent candidate for such investigations. nih.gov
A scaffold-hopping experiment led to the identification of a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series of PDE4B inhibitors. nih.gov This approach successfully translated the activity from one chemical scaffold to another, yielding compounds with potent and selective inhibition. nih.gov In another example, researchers merged structural features from the approved drug Pexidartinib, which contains a pyrrolopyridine core, with a pyrrolo[2,3-d]pyrimidine scaffold to develop new CSF1R inhibitors. mdpi.comnih.gov This molecular hybridization and scaffold hopping approach was supported by molecular docking studies, which showed a favorable overlap between the different cores within the kinase binding site. mdpi.com
These studies underscore the utility of the 1H-pyrrolo[2,3-b]pyridine scaffold as both a source and a target for bioisosteric replacement and scaffold hopping, enabling the exploration of new chemical space and the circumvention of issues like poor metabolic stability or challenging synthetic routes in other chemical series. nih.gov
Conformational Analysis and Stereochemistry in Elucidating SAR
Understanding the three-dimensional structure and conformational preferences of this compound analogues is essential for elucidating their SAR. Molecular modeling and docking calculations are frequently employed to visualize and analyze the binding modes of these inhibitors within the active site of their target proteins. nih.govmalariaworld.org
For example, docking studies of the potent FGFR inhibitor 4h revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus forms two hydrogen bonds with the hinge region (E562 and A564), while the 3,5-dimethoxyphenyl group engages in a π-π interaction with F489 and occupies a hydrophobic pocket. nih.gov This detailed conformational analysis explains the high potency of the compound and provides a rational basis for its design. nih.gov
In the development of JAK3 inhibitors, docking calculations were also used to analyze the SAR of substituents at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring. researchgate.net These computational studies confirmed that certain substitutions, such as a cyclohexylamino group, could be efficiently directed to a hydrophobic cavity within the JAK3 protein, thereby enhancing inhibitory activity. researchgate.net The interplay between the molecule's conformation, dictated by its substituents, and the topology of the target's active site is therefore a determining factor in its biological efficacy.
Mechanistic Elucidation and Biological Target Profiling in Preclinical Research
Identification and Validation of Enzyme Targets for 1H-Pyrrolo[2,3-b]pyridine Derivatives
Research into 1H-pyrrolo[2,3-b]pyridine derivatives has identified and validated several key enzyme targets. These compounds have demonstrated inhibitory activity against a range of kinases and other enzymes involved in critical cellular signaling pathways.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been synthesized and evaluated against numerous kinases, showing a broad spectrum of activity.
Phosphodiesterase 4B (PDE4B): A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of PDE4B. nih.govnih.gov One particular compound, designated 11h, showed a preference for inhibiting PDE4B and significantly inhibited the release of TNF-α from macrophages. nih.govnih.govacs.org The IC50 values for this series against PDE4B ranged from 0.11 to 1.1 μM. nih.gov
Fibroblast Growth Factor Receptor (FGFR): Certain 1H-pyrrolo[2,3-b]pyridine derivatives act as potent inhibitors of FGFR1, 2, and 3. nih.govrsc.org For instance, compound 4h demonstrated significant inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.org
Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK): A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives was assessed for their activity against MELK. The optimized compound, 16h, exhibited potent enzyme inhibition with an IC50 value of 32 nM. nih.gov
Salt-Inducible Kinase 2 (SIK2): Novel 1H-pyrrolo[2,3-b]pyridine compounds have been discovered as first-in-class inhibitors of SIK2, a target implicated in several cancers like ovarian and breast cancer. google.comgoogleapis.comwipo.int
Anaplastic Lymphoma Kinase (ALK): In a study evaluating dual inhibitors, a 1H-pyrrolo[2,3-b]pyridine derivative showed moderate inhibitory activity against ALK. researchgate.net
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): While direct studies on 1H-pyrrolo[2,3-b]pyridine are limited, the closely related pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored for VEGFR-2 inhibition. researchgate.netmdpi.com These related compounds have shown potent VEGFR-2 inhibition, with some exhibiting IC50 values in the low nanomolar range. researchgate.netmdpi.com
Other Kinases: The versatility of the scaffold is further demonstrated by its activity against other kinases. Derivatives have been developed as potent inhibitors of Traf2- and NCK-interacting kinase (TNIK), Cyclin-dependent kinase 8 (CDK8), Glycogen synthase kinase-3β (GSK-3β), and Ribosomal S6 protein kinase 2 (RSK2). acs.orgnih.govnih.govnih.gov For example, certain TNIK inhibitors showed IC50 values lower than 1 nM, and an RSK2 inhibitor had an IC50 of 1.7 nM. nih.govnih.gov
Table 1: Kinase Inhibition Profile of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Target Kinase | Derivative | IC50 Value |
|---|---|---|
| PDE4B | Compound 11h & series | 0.11–1.1 μM |
| FGFR1 | Compound 4h | 7 nM |
| FGFR2 | Compound 4h | 9 nM |
| FGFR3 | Compound 4h | 25 nM |
| MELK | Compound 16h | 32 nM |
| TNIK | Various Derivatives | < 1 nM |
| RSK2 | Various Derivatives | 1.7 nM |
| CDK8 | Compound 22 | 48.6 nM |
| GSK-3β | Compound 41 | 0.22 nM |
While numerous studies report the half-maximal inhibitory concentrations (IC50) for various 1H-pyrrolo[2,3-b]pyridine derivatives, detailed enzyme kinetic studies elucidating the mechanism of inhibition (e.g., competitive, non-competitive) and determining kinetic parameters such as the inhibition constant (Ki) are not extensively detailed in the available literature. The primary focus has been on identifying potent inhibitors through IC50 screening assays.
Selectivity is a critical aspect of drug development to minimize off-target effects. Several studies have profiled the selectivity of 1H-pyrrolo[2,3-b]pyridine derivatives.
The PDE4B inhibitor, compound 11h, was found to be more selective for PDE4B over PDE4D and also demonstrated selectivity against a panel of central nervous system receptors. nih.govnih.gov
A potent GSK-3β inhibitor, compound 41, showed high selectivity for GSK-3β when tested against a panel of 24 other structurally similar kinases. nih.gov
In contrast, the MELK inhibitor 16h was noted to be a multi-target kinase inhibitor, suggesting potential cross-reactivity with other kinases. nih.gov
Cellular Efficacy Studies (In Vitro Models)
The anti-cancer potential of 1H-pyrrolo[2,3-b]pyridine derivatives has been evaluated in various in vitro cellular models, demonstrating their ability to control cell growth and induce cell death.
Derivatives of this scaffold have shown potent anti-proliferative effects across a range of human cancer cell lines.
The MELK inhibitor 16h displayed excellent anti-proliferative activity against A549 (lung carcinoma), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cells, with IC50 values ranging from 0.109 μM to 0.245 μM. nih.gov
The FGFR inhibitor 4h was shown to inhibit the proliferation of 4T1 breast cancer cells. rsc.org
An RSK2 inhibitor, compound B1, exhibited the strongest anti-proliferation activity against MDA-MB-468 triple-negative breast cancer cells, with an IC50 of 0.13 μM. nih.gov
A related isomer, a 1H-pyrrolo[3,2-c]pyridine derivative (10t), showed potent activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 cell lines, with IC50 values between 0.12 and 0.21 μM. tandfonline.com
Table 2: Anti-Proliferative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines
| Derivative | Target | Cell Line | IC50 Value |
|---|---|---|---|
| Compound 16h | MELK | A549, MDA-MB-231, MCF-7 | 0.109 - 0.245 µM |
| Compound B1 | RSK2 | MDA-MB-468 | 0.13 µM |
| **Compound 10t*** | Tubulin | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM |
| Compound 4h | FGFR | 4T1 | Activity confirmed |
\Note: Compound 10t is a 1H-pyrrolo[3,2-c]pyridine isomer.*
Beyond inhibiting proliferation, these compounds have been shown to induce programmed cell death (apoptosis) and disrupt the normal cell cycle in cancer cells.
The MELK inhibitor 16h was found to promote apoptosis in A549 lung cancer cells in a dose-dependent manner. nih.gov Furthermore, it effectively arrested the cell cycle in the G0/G1 phase. nih.gov
The FGFR inhibitor 4h was also demonstrated to induce apoptosis in breast cancer cells. rsc.org
A CDK8 inhibitor derivative was shown to cause cell cycle arrest in the G2/M and S phases. acs.orgresearchgate.net
Similarly, a 1H-pyrrolo[3,2-c]pyridine derivative (10t) caused significant G2/M phase cell cycle arrest and induced apoptosis. tandfonline.comtandfonline.com
Impact on Key Cellular Signaling Pathways (e.g., PI3K/Akt pathway)
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer. Several studies have demonstrated that derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold can modulate this pathway, often through the inhibition of upstream kinases.
For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR). Abnormal activation of the FGFR signaling pathway, which is involved in processes like cell proliferation and angiogenesis, can lead to the activation of downstream pathways, including the PI3K-Akt pathway. By inhibiting FGFR, these compounds can indirectly suppress PI3K-Akt signaling, thereby impeding tumor growth. One such derivative, compound 4h from a specific study, exhibited potent inhibitory activity against FGFR1, 2, and 3, and was shown to inhibit the proliferation and induce apoptosis in breast cancer cells.
Furthermore, other pyrrolo[3,4-c]pyridine derivatives have been synthesized and shown to have high affinity for PI3Kγ, a specific isoform of PI3K. One derivative, 21a , demonstrated inhibition of monocyte chemoattractant protein-1 (MCP-1) induced chemotaxis of THP-1 cells, a process in which the PI3K pathway is involved. mdpi.com
These findings suggest that the broader class of pyrrolopyridine compounds can influence the PI3K/Akt signaling cascade, although the precise impact of 4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine on this pathway remains to be specifically elucidated.
Modulation of Inflammatory Mediators (e.g., TNF-α release)
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. The modulation of its release is a key therapeutic strategy for a range of inflammatory disorders. Research has indicated that certain pyrrolo[2,3-b]pyridine derivatives can inhibit the production of TNF-α.
In one study, novel pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit the production of TNF-α in vivo in rats. The most potent compounds from this series demonstrated a significant ability to inhibit TNF-α production that was stimulated by bacterial lipopolysaccharide. This suggests a potential anti-inflammatory role for this class of compounds. researchgate.net
Another study focused on tetrahydropyridine (B1245486) derivatives, a related class of compounds, and found that a pyrrole (B145914) derivative with a tetrahydropyridine group showed potent inhibitory activity on the production of the proinflammatory cytokine TNF-α both in vitro and in vivo. nih.gov These findings highlight the potential of the pyrrolopyridine scaffold as a basis for the development of novel anti-inflammatory agents that target TNF-α.
Table 1: Research Findings on Pyrrolopyridine Derivatives and Inflammatory Mediators
| Compound Class | Mediator | Effect | Model System |
| Pyrrolo[2,3-b]pyridine derivatives | TNF-α | Inhibition of production | In vivo (rats) |
| Tetrahydropyridine derivatives | TNF-α | Inhibition of production | In vitro and in vivo |
Molecular Recognition and Binding Site Characterization
Understanding how a compound interacts with its biological target at a molecular level is crucial for drug development. Structural biology techniques are invaluable in this regard.
Co-crystallography and Other Structural Biology Approaches
X-ray crystallography has been instrumental in elucidating the binding modes of various pyrrolo[2,3-b]pyridine derivatives to their kinase targets. These studies provide detailed insights into the specific interactions that govern the potency and selectivity of these inhibitors.
For example, the crystal structure of a highly substituted 1H-pyrrolo[2,3-b]pyridine derivative in complex with Focal Adhesion Kinase (FAK) revealed that the compound induced a rare helical conformation of the DFG-loop, a key regulatory region in kinases. nih.gov This detailed structural information can guide the design of more effective and selective FAK inhibitors.
Similarly, co-crystallography studies of pyrrolopyridine-based inhibitors with Janus Kinase 1 (JAK1) have shown that the pyrrolopyridine moiety forms key hydrogen bond interactions with the hinge region of the kinase. mdpi.com These structural insights are critical for the rational design and optimization of next-generation kinase inhibitors based on the pyrrolopyridine scaffold.
Table 2: Crystallographic Studies of Pyrrolopyridine Derivatives with Kinase Targets
| Pyrrolopyridine Derivative | Target Kinase | Key Finding |
| Substituted 1H-pyrrolo[2,3-b]pyridine | Focal Adhesion Kinase (FAK) | Induced a rare helical DFG-loop conformation. nih.gov |
| Pyrrolopyridine-based inhibitor | Janus Kinase 1 (JAK1) | Formed H-bond interactions with the hinge region. mdpi.com |
Analysis of Ligand-Biomacromolecule Interactions (e.g., DNA intercalation mechanisms in research contexts)
Beyond targeting proteins, some heterocyclic compounds have been shown to interact with nucleic acids. The potential for pyrrolo[2,3-b]pyridine derivatives to interact with DNA has also been explored in research contexts.
One study investigated a series of novel pyrrolo[2,3-b]pyridine analogues and found that one of the active compounds could efficiently intercalate into calf thymus DNA. This interaction was proposed to form a compound-DNA complex that could block DNA replication, thereby contributing to its antiproliferative activity. nih.gov
Furthermore, research on related heterocyclic structures has shown that the introduction of fluorine atoms can enhance DNA-binding ability. Specifically, C2-fluoro substituted pyrrolo[2,1-c] nih.govjuniperpublishers.combenzodiazepines demonstrated a remarkable enhancement in their DNA-binding ability. nih.govnih.gov This raises the possibility that the difluoro-substitution in this compound could influence its potential interactions with biomacromolecules like DNA. However, without direct experimental evidence, this remains speculative.
Computational Chemistry and in Silico Modeling Approaches for 4,5 Difluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine Derivatives
Molecular Docking and Predictive Binding Affinity Calculations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (such as a derivative of 1H-pyrrolo[2,3-b]pyridine) into the binding site of a target protein.
Researchers have employed molecular docking to investigate the binding modes of various 1H-pyrrolo[2,3-b]pyridine derivatives with their respective biological targets. For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, docking studies revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus can form crucial hydrogen bonds with residues in the hinge region of the kinase domain. These studies also highlight the importance of substituents on the pyrrolopyridine ring in occupying hydrophobic pockets and forming additional interactions, thereby influencing binding affinity.
A hypothetical docking study of 4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine would likely show the pyrrolopyridine core interacting with the hinge region of a target kinase, with the amino group and fluorine atoms potentially forming additional hydrogen bonds or electrostatic interactions with the protein, which could enhance binding affinity and selectivity.
Table 1: Representative Molecular Docking Studies on 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Derivative Class | Target Protein | Key Interactions Observed |
|---|---|---|
| FGFR Inhibitors | FGFR1 | Hydrogen bonds with hinge region residues (e.g., E562, A564), π-π stacking. |
| c-Met Inhibitors | c-Met Kinase | Interactions with the kinase domain, specific contacts dependent on substituents. |
This table is illustrative and based on general findings for the derivative class, not the specific subject compound.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Recognition
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In drug design, MD simulations can provide insights into the stability of a ligand-protein complex over time, the conformational changes that may occur upon binding, and the role of solvent molecules in the binding process.
For the broader class of pyrrolopyrimidine derivatives, which are structurally related to pyrrolopyridines, MD simulations have been used to study their inhibitory mechanisms against targets like p21-activated kinase 4 (PAK4). mdpi.comrsc.org These simulations have shown that the stability of the complex is influenced by interactions with the hinge region and surrounding charged residues. mdpi.comrsc.org The simulations can also reveal the importance of specific functional groups in maintaining a favorable binding conformation.
An MD simulation of a this compound-protein complex would be valuable for assessing the stability of the docked pose, understanding the dynamic behavior of the ligand in the binding site, and calculating binding free energies to more accurately predict affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy and Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.
While specific QSAR studies on this compound were not identified, QSAR analyses have been performed on other heterocyclic compounds to identify key molecular descriptors that influence their activity. For example, in a study of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity, QSAR models revealed that properties like lipophilicity (logP), molecular volume, and electrostatic descriptors were correlated with biological activity.
A QSAR study on a series of this compound derivatives would involve calculating a range of molecular descriptors and correlating them with experimentally determined biological activity. This would allow for the development of a predictive model to guide the synthesis of new derivatives with improved efficacy.
In Silico Prediction of Preclinical ADME Properties
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage of development. These predictions help in identifying compounds with favorable pharmacokinetic profiles and avoiding costly late-stage failures.
Various computational tools can predict properties such as aqueous solubility, blood-brain barrier penetrability, metabolic stability, and potential for interaction with cytochrome P450 enzymes. For example, in silico ADME assessments have been conducted on pyrrole-based heterocyclic amino acid derivatives to evaluate their drug-likeness. ijper.org
For this compound, in silico tools could be used to predict its ADME profile. The presence of fluorine atoms can influence properties like metabolic stability and lipophilicity, which in turn affect oral absorption and distribution.
Table 2: Predicted ADME Properties for a Hypothetical Compound based on General In Silico Models
| Property | Predicted Value/Range | Implication |
|---|---|---|
| Molecular Weight | < 500 g/mol | Good for oral bioavailability (Lipinski's Rule) |
| LogP | 1-3 | Optimal for cell permeability |
| Aqueous Solubility | Moderate | Affects absorption and formulation |
| Blood-Brain Barrier Permeability | Low to Moderate | Depends on specific target (CNS or peripheral) |
This table presents hypothetical data based on general predictions for small molecules and does not represent actual data for the subject compound.
Preclinical Pharmacological Investigation and Translational Research Concepts Non Human Studies
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
In vitro ADME studies are fundamental to predicting a drug's pharmacokinetic profile in humans. These assays provide early insights into the metabolic fate and stability of a compound.
The metabolic stability of novel compounds is a critical parameter that influences their in vivo half-life and oral bioavailability. Liver microsomes, which contain a high concentration of drug-metabolizing cytochrome P450 enzymes, are commonly used for these assessments. Studies on various kinase inhibitors incorporating the pyrrolo[2,3-b]pyridine scaffold have shown that modifications to the core structure can significantly enhance metabolic stability. For instance, the introduction of fluorine atoms, as seen in the 4,5-difluoro substitution, is a known strategy to block sites of metabolism and improve the stability of drug candidates. Research on related pyrrolopyrimidine derivatives has demonstrated that compounds with favorable structural features can exhibit enhanced stability in rat liver microsomes (RLM), a key indicator for further development. mdpi.com
In a study of pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities with the pyrrolo[2,3-b]pyridine core, several compounds demonstrated high metabolic stability in human liver microsomes (HLMs), a crucial factor for their selection for further in vivo testing. mdpi.com
| Compound Class | Test System | Key Finding | Reference |
|---|---|---|---|
| Fluorinated Pyrimidine Analogues | Rat Liver Microsomes (RLM) | Fluorine substitution led to a remarkable enhancement in metabolic stability. | mdpi.com |
| Pyrazolo[3,4-d]pyrimidines | Human Liver Microsomes (HLM) | Select compounds showed high metabolic stability, supporting their advancement to in vivo studies. | mdpi.com |
Pharmacokinetic Profiling in In Vivo Animal Models (e.g., rodent species)
Following promising in vitro data, pharmacokinetic (PK) studies in animal models are conducted to understand how a compound is absorbed, distributed, metabolized, and eliminated in a living organism.
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. While specific data on 4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine derivatives' brain penetration is limited in the reviewed literature, related pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been studied for their effects on the CNS. The observation of sedative effects in these studies suggests good penetration into the central nervous system, though the exact mechanism and extent of BBB crossing were not quantified. semanticscholar.org In silico ADME predictions for some pyrazolo[3,4-d]pyrimidine derivatives have also suggested an excellent ability to overcome the BBB. mdpi.com
Pharmacokinetic studies in animal models provide crucial data on a drug's concentration over time in the body. For a series of 7-amino-2-benzyl-4-methyl-pyrrolo[3,4-c]pyridine-1,3-dione derivatives, an in vivo pharmacokinetic study in mice revealed low plasma exposure and high clearance, despite having good metabolic stability in liver microsomes. mdpi.com This highlights the complexity of predicting in vivo behavior from in vitro data alone. In contrast, another pyridine (B92270) derivative demonstrated excellent bioavailability and a favorable pharmacokinetic profile at high exposure levels, leading to its selection for further preclinical studies. mdpi.com
| Compound Class | Animal Model | Key Pharmacokinetic Findings | Reference |
|---|---|---|---|
| 7-amino-2-benzyl-4-methyl-pyrrolo[3,4-c]pyridine-1,3-dione derivative | Mouse | Low plasma exposure and high clearance. | mdpi.com |
| Imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivative | Not specified | Excellent bioavailability and a terrific pharmacokinetic profile. | mdpi.com |
Preclinical Efficacy Studies in Relevant Animal Models
Preclinical efficacy studies in animal models of disease are vital for validating the therapeutic potential of a new compound. For cancer, xenograft models, where human tumor cells are implanted into immunocompromised mice, are a common approach.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been evaluated as potent inhibitors of various kinases implicated in cancer, such as Fibroblast Growth Factor Receptor (FGFR) and c-Met. nih.govrsc.orgnih.gov In one study, a lead compound from a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated the ability to inhibit breast cancer cell proliferation, induce apoptosis, and significantly inhibit migration and invasion in vitro. nih.govrsc.org
In vivo studies using mouse xenograft models have shown that inhibitors based on related scaffolds can significantly reduce tumor growth. researchgate.net For example, dovitinib, a multi-kinase inhibitor targeting FGFR, showed antitumor efficacy in gastrointestinal stromal tumor (GIST) xenografts with different resistance patterns to the standard-of-care drug, imatinib. mdpi.com
Utility of this compound Analogues as Chemical Probes for Biological Research
Analogues of this compound serve as valuable chemical probes to investigate biological pathways and validate drug targets. The 7-azaindole (B17877) core (1H-pyrrolo[2,3-b]pyridine) is a bioisostere of indole (B1671886) and is widely used in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov By systematically modifying the substituents on this scaffold, researchers can probe the specific interactions between a ligand and its target protein.
For instance, the development of highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives has provided potent and selective inhibitors of Focal Adhesion Kinase (FAK), allowing for a deeper understanding of FAK's role in oncology. nih.gov These compounds can be used to study the downstream effects of FAK inhibition in cellular and animal models. Similarly, derivatives have been designed to target other kinases like FLT3 in acute myeloid leukemia, serving as tools to explore the therapeutic potential of inhibiting this pathway. nih.gov
Q & A
Q. What are the optimal synthetic routes for 4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : While direct synthetic protocols for this compound are not fully documented, analogous pyrrolo-pyridine derivatives are synthesized via palladium-catalyzed cross-coupling or heterocyclization of halogenated precursors. For example:
- Step 1 : Fluorination of pyrrolo-pyridine precursors using DAST (diethylaminosulfur trifluoride) or Selectfluor under inert conditions .
- Step 2 : Amine group introduction via Buchwald-Hartwig amination with Pd(OAc)₂/XPhos catalysts .
Key factors: - Temperature : 80–110°C for fluorination; room temperature for coupling.
- Yields : 30–70%, contingent on purity of intermediates.
Q. How do the 4,5-difluoro substituents affect the compound’s electronic properties and solubility?
- Methodological Answer : Fluorine’s electronegativity increases electron-deficient character , enhancing:
- Lipophilicity (logP ~2.1–2.5), improving membrane permeability .
- Metabolic stability by reducing CYP450-mediated oxidation .
Experimental validation: - HPLC analysis : Retention time shifts correlate with polarity changes.
- Computational modeling : DFT calculations show reduced HOMO-LUMO gaps (~4.2 eV) .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s inhibition of fibroblast growth factor receptors (FGFRs)?
- Methodological Answer : Structural studies reveal:
- ATP-binding site competition : The difluoro-pyrrolo-pyridine core mimics ATP’s adenine ring, forming hydrogen bonds with FGFR1’s hinge region (e.g., Ala564, Glu562) .
- Fluorine interactions : 4,5-F substituents stabilize hydrophobic interactions with Val492 and Leu484 .
Supporting - IC₅₀ : 12 nM against FGFR1 vs. >1 µM for non-fluorinated analogs .
- Kinase selectivity screening : >50-fold selectivity over VEGFR2/PDGFR .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against resistant FGFR mutants?
- Methodological Answer : Focus on C-3 amine modifications :
- Bulky substituents : N-methyl or cyclopropyl groups reduce steric clashes with gatekeeper mutations (e.g., FGFR1 V561M) .
- Electron-withdrawing groups : Nitrile or sulfonamide at C-3 enhance binding entropy (ΔG ~-9.2 kcal/mol) .
Validation tools: - X-ray crystallography : Resolve mutant FGFR-compound co-structures.
- Resistance profiling : IC₅₀ shifts in Ba/F3 cells expressing FGFR mutants .
Data Contradiction Analysis
Q. Discrepancies in reported FGFR inhibition potency: How do assay conditions impact results?
- Methodological Answer : Variations arise from:
- Enzyme source : Recombinant vs. cell lysate (e.g., IC₅₀ = 12 nM in purified FGFR1 vs. 85 nM in MCF7 lysate) .
- ATP concentration : 1 mM ATP reduces apparent potency by 10-fold vs. 10 µM .
Mitigation: - Standardize assays using TR-FRET or AlphaScreen with 10 µM ATP.
- Cross-validate with cellular phosphorylation assays (e.g., p-FRS2 inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
